molecular formula C15H12ClN5O6 B11477720 2-chloro-N'-{[(3,5-dinitrophenyl)carbonyl]oxy}-4,6-dimethylpyridine-3-carboximidamide

2-chloro-N'-{[(3,5-dinitrophenyl)carbonyl]oxy}-4,6-dimethylpyridine-3-carboximidamide

Cat. No.: B11477720
M. Wt: 393.74 g/mol
InChI Key: XTXPODZMWSAHOQ-UHFFFAOYSA-N
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Description

(Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 3,5-DINITROBENZOATE is a complex organic compound that features a combination of pyridine and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 3,5-DINITROBENZOATE typically involves multi-step organic reactions. The starting materials often include 2-chloro-4,6-dimethylpyridine and 3,5-dinitrobenzoic acid. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques can help in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 3,5-DINITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 3,5-DINITROBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be used in studies related to enzyme inhibition or as a ligand in receptor binding assays. Its ability to interact with biological molecules makes it a useful tool in biochemical research.

Medicine

In medicine, (Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 3,5-DINITROBENZOATE may have potential applications as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases and conditions.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 3,5-DINITROBENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,6-dimethylpyridine
  • 3,5-Dinitrobenzoic acid
  • Amino derivatives of pyridine

Uniqueness

What sets (Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 3,5-DINITROBENZOATE apart from similar compounds is its unique combination of functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industry.

Properties

Molecular Formula

C15H12ClN5O6

Molecular Weight

393.74 g/mol

IUPAC Name

[(Z)-[amino-(2-chloro-4,6-dimethylpyridin-3-yl)methylidene]amino] 3,5-dinitrobenzoate

InChI

InChI=1S/C15H12ClN5O6/c1-7-3-8(2)18-13(16)12(7)14(17)19-27-15(22)9-4-10(20(23)24)6-11(5-9)21(25)26/h3-6H,1-2H3,(H2,17,19)

InChI Key

XTXPODZMWSAHOQ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=C1/C(=N/OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])/N)Cl)C

Canonical SMILES

CC1=CC(=NC(=C1C(=NOC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N)Cl)C

Origin of Product

United States

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